IRX4310
Description
IRX4310 (also known as AGN194310 or VTP194310) is a synthetic pan-retinoic acid receptor (RAR) antagonist that inhibits all three RAR subtypes (α, β, γ) with high binding affinity. Its biochemical profile distinguishes it from natural RAR agonists like all-trans retinoic acid (ATRA) and other synthetic ligands. Preclinical studies highlight its role in modulating osteogenic and adipogenic differentiation pathways, particularly through suppression of RARγ-mediated signaling and downstream effects on the Wnt/β-catenin pathway .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IRX4310; IRX 4310; IRX-4310 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties of IRX4310:
Comparative Analysis with Similar Compounds
This compound belongs to a class of RAR antagonists developed to address metabolic and oncologic disorders. Below is a detailed comparison with structurally or functionally related compounds:
Biochemical and Pharmacological Profiles
Functional and Mechanistic Differences
- This compound vs. BMS189453/LY2955303 : Unlike this compound, BMS189453 and LY2955303 exhibit dose-limiting hepatic and testicular toxicity, which halted their clinical development . This compound’s safety profile remains underexplored but shows promise in preclinical osteogenesis models.
- This compound vs. YCT529 : YCT529, a modified BMS189453 derivative, achieves RARα selectivity, avoiding systemic toxicity. However, this compound’s pan-RAR inhibition may offer broader therapeutic utility in conditions like osteoporosis, where RARγ plays a dominant role .
- This compound vs. ATRA: ATRA activates RARs, impairing osteoblast differentiation, while this compound antagonizes RARs, accelerating osteogenic precursor differentiation.
Research Findings and Clinical Implications
Preclinical Efficacy
- Osteoblast Differentiation : this compound enhances early osteogenic differentiation by suppressing RARγ-mediated upregulation of Sfrp4, a Wnt antagonist. This restores β-catenin signaling, critical for bone formation .
- Adipogenesis Inhibition : this compound reduces adipocyte differentiation in vitro, suggesting dual utility in metabolic syndrome and osteoporosis .
Limitations and Knowledge Gaps
- Toxicity Data : The absence of published toxicity data for this compound contrasts with well-documented risks of earlier analogues (e.g., BMS189453) .
- In Vivo Specificity : While this compound impairs radial bone growth in mice, its effects on cortical bone remain negligible, indicating pathway-specific actions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
